(E)-3-(2,4-difluoro-5-nitrophenyl)prop-2-enoic acid
Description
(E)-3-(2,4-difluoro-5-nitrophenyl)prop-2-enoic acid is an organic compound characterized by the presence of a difluorinated nitrophenyl group attached to a propenoic acid moiety
Properties
Molecular Formula |
C9H5F2NO4 |
|---|---|
Molecular Weight |
229.14 g/mol |
IUPAC Name |
(E)-3-(2,4-difluoro-5-nitrophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H5F2NO4/c10-6-4-7(11)8(12(15)16)3-5(6)1-2-9(13)14/h1-4H,(H,13,14)/b2-1+ |
InChI Key |
KDAPVYGPMBWFCD-OWOJBTEDSA-N |
Isomeric SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)F)/C=C/C(=O)O |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)F)C=CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2,4-difluoro-5-nitrophenyl)prop-2-enoic acid typically involves the reaction of 2,4-difluoro-5-nitrobenzaldehyde with malonic acid in the presence of a base, such as pyridine, under reflux conditions. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2,4-difluoro-5-nitrophenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like halogens (Cl2, Br2) and catalysts such as iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or other substituted phenyl derivatives.
Scientific Research Applications
(E)-3-(2,4-difluoro-5-nitrophenyl)prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of (E)-3-(2,4-difluoro-5-nitrophenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound’s difluorinated nitrophenyl group can interact with enzymes and receptors, potentially inhibiting their activity. The propenoic acid moiety may also play a role in modulating the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: A fluorinated ester derivative with potential antimycobacterial activity.
(E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: A fluorinated chalcone with promising nonlinear optical properties.
Uniqueness
(E)-3-(2,4-difluoro-5-nitrophenyl)prop-2-enoic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
